3,4-Bis(chloromethyl)pyridine hydrochloride

CAS No.: 27221-52-9

Cat. No.: VC2969251

Molecular Formula: C7H8Cl3N

Molecular Weight: 212.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27221-52-9 |

|---|---|

| Molecular Formula | C7H8Cl3N |

| Molecular Weight | 212.5 g/mol |

| IUPAC Name | 3,4-bis(chloromethyl)pyridine;hydrochloride |

| Standard InChI | InChI=1S/C7H7Cl2N.ClH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H |

| Standard InChI Key | MOXIJRNFBVTLBE-UHFFFAOYSA-N |

| SMILES | C1=CN=CC(=C1CCl)CCl.Cl |

| Canonical SMILES | C1=CN=CC(=C1CCl)CCl.Cl |

Introduction

Chemical Identity and Structure

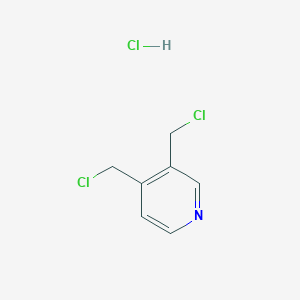

3,4-Bis(chloromethyl)pyridine hydrochloride is a pyridine derivative with the molecular formula C₇H₈Cl₃N, featuring two chloromethyl (CH₂Cl) groups attached to positions 3 and 4 of the pyridine ring, with an additional hydrochloride salt . This compound represents an important class of functionalized pyridines that serve as versatile building blocks in organic synthesis.

Identification Parameters

The compound has several identifiers that distinguish it in chemical databases and literature:

| Parameter | Value |

|---|---|

| CAS Number | 27221-52-9 |

| Molecular Formula | C₇H₈Cl₃N |

| Molecular Weight | 212.50 g/mol |

| IUPAC Name | 3,4-bis(chloromethyl)pyridine;hydrochloride |

| Standard InChI | InChI=1S/C7H7Cl2N.ClH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H |

| Standard InChIKey | MOXIJRNFBVTLBE-UHFFFAOYSA-N |

| SMILES | C1=CN=CC(=C1CCl)CCl.Cl |

| PubChem Compound ID | 121215449 |

The compound features a pyridine ring with chloromethyl substituents at positions 3 and 4, forming a structural arrangement that contributes to its chemical reactivity and synthetic utility .

Structural Characteristics

The structure of 3,4-Bis(chloromethyl)pyridine hydrochloride consists of a pyridine core with two reactive chloromethyl groups . The chloromethyl groups are positioned adjacently on the pyridine ring, creating a unique reactivity profile that distinguishes this compound from other chloromethylpyridine derivatives. The hydrochloride salt formation affects the compound's solubility and handling properties, making it more stable under certain conditions compared to its free base form .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3,4-Bis(chloromethyl)pyridine hydrochloride is essential for its proper handling, storage, and application in chemical synthesis.

Physical Properties

The physical characteristics of the compound provide important information for researchers and chemists working with this material:

Chemical Reactivity

The compound exhibits characteristic reactivity patterns primarily driven by the two chloromethyl groups, which serve as electrophilic centers for nucleophilic substitution reactions. The hydrochloride salt form affects the compound's stability and reactivity profile, often making it more stable for storage while retaining the reactivity of the chloromethyl groups for synthetic applications .

Key reactive features include:

-

The chloromethyl groups act as excellent leaving groups in SN2 reactions

-

The pyridine nitrogen provides a site for coordinating with metals or forming quaternary salts

-

The adjacent positioning of the two chloromethyl groups enables unique bifunctional reactivity in certain synthetic applications

Synthesis Methods

Several approaches have been documented for the synthesis of chloromethylpyridine derivatives, which can be adapted for the preparation of 3,4-Bis(chloromethyl)pyridine hydrochloride.

General Synthetic Approaches

Applications and Uses

3,4-Bis(chloromethyl)pyridine hydrochloride serves as a valuable intermediate in various chemical syntheses and has potential applications across multiple fields.

Synthetic Applications

The compound functions primarily as a building block in organic synthesis for the creation of more complex structures:

-

Pharmaceutical intermediates: Used in the synthesis of pharmaceutical compounds, particularly those requiring pyridine-based scaffolds

-

Ligand synthesis: The chloromethyl groups provide reactive sites for attaching other functional groups, making it useful in the synthesis of chelating ligands for coordination chemistry

-

Polymer chemistry: Can be incorporated into polymer structures to introduce pyridine functionality

-

Heterocyclic synthesis: Serves as a precursor for the construction of more complex heterocyclic systems

Research Applications

In research settings, the compound finds various applications:

-

Medicinal chemistry: As a building block for potential pharmaceutical compounds

-

Material science: In the development of functional materials with specific binding or electronic properties

-

Coordination chemistry: For synthesizing ligands that can coordinate to metal centers

Comparison with Related Compounds

3,4-Bis(chloromethyl)pyridine hydrochloride belongs to a family of chloromethylpyridine derivatives, each with distinctive properties and applications.

Structural Comparison

The following table compares the structural features of 3,4-Bis(chloromethyl)pyridine hydrochloride with related compounds:

Reactivity Differences

The position of the chloromethyl groups on the pyridine ring significantly influences reactivity patterns:

-

3,4-Bis(chloromethyl)pyridine hydrochloride: The adjacent positioning of the chloromethyl groups creates unique reactivity, potentially allowing for the formation of fused ring systems

-

2,6-Bis(chloromethyl)pyridine hydrochloride: The symmetrical substitution pattern makes this compound particularly useful for creating symmetrical ligands and chelating agents

-

3,5-Bis(chloromethyl)pyridine hydrochloride: The meta positioning allows for the creation of extended structures with specific spatial arrangements

-

3-(Chloromethyl)pyridine hydrochloride: The mono-substituted version has been more extensively studied and is known to be carcinogenic in animal models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume